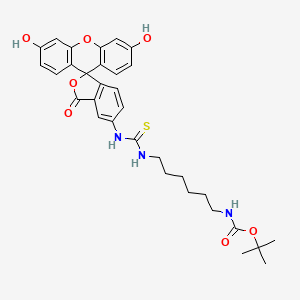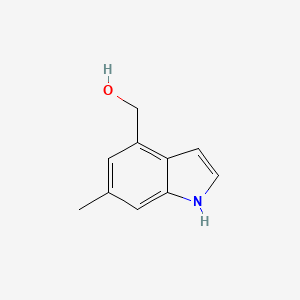
2H-Imidazol-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Imidazol-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro- is a heterocyclic organic compound that belongs to the imidazole family. This compound is characterized by its unique structure, which includes an imidazole ring fused with a carbonyl group and a tert-butyl group attached to the nitrogen atom. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Imidazol-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro- typically involves the reaction of 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole. This reaction yields 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-imines, which can be further converted into various derivatives such as amides, sulfonamides, ureas, and thioureas .
Industrial Production Methods
Industrial production methods for this compound often involve optimized synthetic schemes that ensure high yields and purity. These methods may include transition metal-catalyzed reactions, reductive cyclization reactions, and solvent-free conditions to minimize byproducts and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2H-Imidazol-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include acyl or sulfonyl chlorides, triethylamine, and various catalysts such as Cu(OAc)2. Reaction conditions may vary depending on the desired product, but they often involve heating and the use of inert atmospheres .
Major Products Formed
The major products formed from these reactions include amides, sulfonamides, ureas, and thioureas.
Scientific Research Applications
2H-Imidazol-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: It has been studied for its potential cytotoxic activity against human cancer cell lines.
Medicine: It is explored for its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 2H-Imidazol-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis. The molecular targets and pathways involved in this process include the inhibition of specific enzymes and the activation of apoptotic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2H-Imidazol-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro- include:
- 1H-Imidazol-2-one
- 2H-Indazole
- 1H-Pyrazole
Uniqueness
What sets 2H-Imidazol-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro- apart from these similar compounds is its unique structure, which includes a tert-butyl group attached to the nitrogen atom.
Properties
IUPAC Name |
3-tert-butyl-1H-imidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-7(2,3)9-5-4-8-6(9)10/h4-5H,1-3H3,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCYXQVKVQEOKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=CNC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394194 |
Source


|
| Record name | 2H-Imidazol-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92075-17-7 |
Source


|
| Record name | 2H-Imidazol-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methylamine](/img/structure/B12083203.png)
![2-[(1E,3E,5Z)-5-[3,3-dimethyl-1-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride](/img/structure/B12083206.png)

![(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12083225.png)


![2-{2,6-Dibromo-4-[3-(2-naphthyl)-3-oxoprop-1-enyl]phenoxy}acetic acid](/img/structure/B12083232.png)





![5-Bromo-2-fluoro-N-[(oxan-4-yl)methyl]aniline](/img/structure/B12083271.png)
